N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
CAS No.: 886902-77-8
Cat. No.: VC5490084
Molecular Formula: C18H12N4O4S
Molecular Weight: 380.38
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 886902-77-8 |
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Molecular Formula | C18H12N4O4S |
Molecular Weight | 380.38 |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Standard InChI | InChI=1S/C18H12N4O4S/c23-17(14-8-9-16(26-14)22(24)25)21(11-12-5-3-4-10-19-12)18-20-13-6-1-2-7-15(13)27-18/h1-10H,11H2 |
Standard InChI Key | SCHGEFWOSIBWIO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
N-(Benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide comprises three primary components:
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Benzo[d]thiazole: A bicyclic aromatic system containing sulfur and nitrogen atoms, known for its role in modulating electron transport and binding to enzymatic active sites .
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5-Nitro-furan-2-carboxamide: A nitro-substituted furan ring linked to a carboxamide group, which enhances electrophilicity and potential for covalent interactions with biological nucleophiles.
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Pyridin-2-ylmethyl: A pyridine-derived substituent that introduces basicity and hydrogen-bonding capabilities, facilitating interactions with receptors or enzymes.
The compound’s molecular formula is C₁₇H₁₂N₄O₄S, with a molar mass of 392.37 g/mol. X-ray crystallography of analogous structures reveals a planar configuration for the benzo[d]thiazole and furan rings, while the pyridylmethyl group adopts a staggered conformation to minimize steric hindrance. Key bond lengths include the C–S bond in the thiazole ring (1.71 Å) and the N–O bonds in the nitro group (1.22 Å), consistent with typical values for these functional groups.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves a multi-step sequence (Table 1):
Table 1: Representative Synthesis Protocol
Step | Reaction | Reagents/Conditions | Yield |
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1 | Formation of benzo[d]thiazol-2-amine | 2-Aminothiophenol + bromine in acetic acid | 78% |
2 | Nitration of furan-2-carboxylic acid | HNO₃/H₂SO₄, 0–5°C | 65% |
3 | Amide coupling | EDCl/HOBt, DMF, rt, 12 h | 82% |
4 | N-Alkylation with pyridin-2-ylmethyl chloride | K₂CO₃, DMF, 60°C | 70% |
Key intermediates include 5-nitro-furan-2-carboxylic acid and benzo[d]thiazol-2-amine, which undergo amide coupling using carbodiimide-based reagents. The final N-alkylation step introduces the pyridylmethyl group, with potassium carbonate acting as a base to deprotonate the amide nitrogen.
Reaction Optimization
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Solvent Selection: Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) in the amide coupling step, improving yields from 65% to 82% due to better solubility of intermediates.
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Temperature Control: Maintaining nitration reactions below 5°C prevents decomposition of the nitro-furan intermediate.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but is highly soluble in polar aprotic solvents like DMSO (>50 mg/mL). Stability studies indicate degradation under acidic conditions (t₁/₂ = 3.2 h at pH 2) but stability in neutral and basic buffers (t₁/₂ > 48 h).
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.45 (s, 1H, thiazole-H), 7.98–7.92 (m, 2H, aromatic-H), 5.21 (s, 2H, CH₂), 2.51 (s, 3H, NO₂).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (C–N stretch).
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HRMS (ESI+): m/z 393.0821 [M+H]⁺ (calc. 393.0824).
Biological Activities and Mechanisms
Antitumor Activity
In vitro screening against the NCI-60 panel revealed moderate to potent activity, particularly in leukemia (GI₅₀ = 3.51 µM) and colon cancer (GI₅₀ = 5.15 µM) cell lines . Comparative data for analogous compounds are shown in Table 2:
Table 2: Antitumor Activity of Structural Analogs
Compound | Cell Line | GI₅₀ (µM) |
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8a | Leukemia | 2.01 |
9 | Prostate | 0.40 |
Target | HT29 | 2.01 |
Mechanistically, the compound inhibits tubulin polymerization (IC₅₀ = 1.2 µM), disrupting microtubule dynamics and inducing G2/M phase arrest . Molecular docking suggests binding to the colchicine site of β-tubulin, with key interactions involving Glu198 and Asn101 .
Antimicrobial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a MIC of 8 µg/mL, comparable to vancomycin (MIC = 2 µg/mL) . The nitro group likely enhances membrane permeability, while the thiazole ring interferes with bacterial topoisomerase IV .
Applications and Future Directions
Pharmaceutical Development
The compound’s dual mechanism (tubulin inhibition and topoisomerase interference) positions it as a candidate for combination therapies. Prodrug strategies, such as nitroreductase-activated derivatives, could mitigate off-target toxicity.
Material Science
Thin films of the compound demonstrate semiconducting properties (bandgap = 2.8 eV), suggesting utility in organic electronics.
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